Romidepsin-d8
Description
Properties
Molecular Formula |
C₂₄H₂₈D₈N₄O₆S₂ |
|---|---|
Molecular Weight |
548.75 |
Synonyms |
Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl]-d8 Cyclic (35)-Disulfide; [S-(E)]-N-(3-Hydroxy-7-mercapto-1-oxo-4-_x000B_heptenyl)-D-valyl-D-cysteinyl-(Z)-2,3-didehydro-2-aminobutanoyl-L-valine (4-1)-Lact |
Origin of Product |
United States |
Comparison with Similar Compounds
Romidepsin vs. Romidepsin-d8
Research Findings :
- Its deuterium substitution minimizes interference in LC-MS/MS assays, improving accuracy in quantifying Romidepsin levels in biological matrices .
Comparison with Other Deuterated Compounds: Lomitapide-d8
Research Insights :
- Both deuterated analogs serve as internal standards but target distinct therapeutic classes. Lomitapide-d8’s larger molecular weight and fluorine substitutions reflect its role in lipid metabolism studies, while this compound’s structure aligns with epigenetic drug research .
- The shared principle of deuterium labeling enhances analytical specificity, reducing background noise in MS-based assays .
Comparison with Non-Deuterated HDAC Inhibitors
While the evidence lacks data on other HDAC inhibitors (e.g., Vorinostat, Panobinostat), Romidepsin’s unique attributes include:
- Bicyclic Depsipeptide Structure: Unlike hydroxamate-based inhibitors (e.g., Vorinostat), Romidepsin’s cyclic structure enhances target specificity for HDAC1/2 .
- Potency : Romidepsin’s sub-50 nM IC₅₀ against HDAC1/2 surpasses many first-generation inhibitors, though direct comparisons are absent in the provided data .
Notes and Limitations
Evidence Scope : The provided materials focus on Romidepsin’s biochemical profile and deuterated analogs in general, limiting direct comparisons with other HDAC-targeting deuterated compounds.
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) with Deuterated Building Blocks
The solid-phase synthesis route, adapted from romidepsin production, involves sequential coupling of deuterated amino acids onto a resin. Key steps include:
-
Resin functionalization : Wang or CTC resin is loaded with Fmoc-L-valine-d8, ensuring deuterium incorporation at valine residues.
-
Peptide chain elongation : Deuterated Fmoc-protected amino acids (e.g., Fmoc-D-cysteine-d2, Fmoc-L-threonine-d4) are coupled using activating agents like HOBt and DIPEA.
-
Cyclization and disulfide formation : Post-cleavage, linear peptides undergo oxidation with FeCl₃·6H₂O to form intramolecular disulfide bonds.
Advantages :
-
High control over deuteration sites.
-
Scalability for milligram-to-gram quantities.
Limitations :
-
Cost of deuterated amino acids (e.g., Fmoc-L-valine-d8: ~$1,200/g).
-
Risk of racemization during coupling steps.
Table 1: Deuterated Amino Acids Used in SPPS of this compound
| Amino Acid | Deuteration Position | Purity (%) | Source |
|---|---|---|---|
| Fmoc-L-valine-d8 | β-methyl | ≥98 | Gill Biochemical |
| Fmoc-D-cysteine-d2 | β-thiol | ≥95 | Sigma-Aldrich |
| Fmoc-L-threonine-d4 | γ-hydroxyl | ≥97 | Cayman Chemical |
Biosynthetic Deuteration via Fermentation
This compound can be biosynthesized by cultivating Chromobacterium violaceum in deuterium-enriched media. This method exploits microbial metabolism to incorporate deuterium into the peptide backbone:
-
Deuterated culture medium : Prepared with D₂O (≥99.8%) and deuterated carbon sources (e.g., glucose-d7).
-
Fermentation : Conducted under anaerobic conditions at pH 5.5–6.0 to minimize hydrogen-deuterium exchange.
-
Purification : Acidification to pH 4.5 followed by chromatography on SEPABEADS SP850 and DIAION HP20SS resins.
Advantages :
Limitations :
-
Incomplete deuteration (typically 70–85% substitution).
-
Requires specialized fermentation infrastructure.
Post-Synthetic Deuteration Strategies
Hydrogen-Deuterium Exchange (HDX)
Exposing romidepsin to D₂O under controlled conditions facilitates deuterium incorporation at labile positions (e.g., hydroxyls, amides):
-
Conditions : 25°C, pD 7.4, 72 hours.
-
Efficiency : 3–5 deuteriums per molecule, primarily at Thr-OH and backbone amides.
Drawbacks :
Purification and Analytical Characterization
Chromatographic Purification
Critical steps to isolate this compound from synthetic mixtures include:
Table 2: Purity and Yield of this compound by Synthesis Method
| Method | Purity (%) | Yield (%) | Deuteration Efficiency (%) |
|---|---|---|---|
| SPPS | ≥99 | 35–40 | 95–100 |
| Biosynthesis | ≥98 | 15–20 | 70–85 |
| HDX | ≥90 | 80–90 | 20–30 |
Q & A
Q. How can researchers ensure reproducibility in this compound studies when using heterogeneous cell line models?
- Methodological Answer : Adopt the ATCC’s best practices: authenticate cell lines via STR profiling, report Mycoplasma testing results, and standardize culture conditions (e.g., serum concentration, passage number). Share raw flow cytometry and qPCR data in public repositories (e.g., GEO, PRIDE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
